

# Application Notes and Protocols: Panaxydol Dosage and Administration in Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Panaxydol**

Cat. No.: **B150440**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Panaxydol** dosage and administration routes in murine models based on recent scientific literature. It includes quantitative data summaries, detailed experimental protocols, and visualizations of workflows and signaling pathways to guide preclinical research.

## Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and effective dosages of **Panaxydol** administered to mice across various studies.

## Table 1: Pharmacokinetic Parameters of Panaxydol in CD-1 Mice

This table outlines the key pharmacokinetic values of **Panaxydol** following intravenous (IV) and oral (PO) administration. Data indicates moderate bioavailability and a dose-dependent half-life for oral administration.

| Administration Route | Dose (mg/kg) | Half-life (t <sub>1/2</sub> ) | Cmax (µg/mL) | Bioavailability (%) | Source                                                      |
|----------------------|--------------|-------------------------------|--------------|---------------------|-------------------------------------------------------------|
| Intravenous (IV)     | 5            | 1.5 hours                     | 8.24         | N/A                 | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Oral (PO)            | 20           | 5.9 hours                     | 1.72         | 50.4%               | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Oral (PO)            | 100          | 7.11 hours                    | 1.56         | Not Reported        | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Oral (PO)            | 200          | 7.67 hours                    | 1.71         | Not Reported        | <a href="#">[1]</a> <a href="#">[4]</a>                     |
| Oral (PO)            | 300          | 9.15 hours                    | 2.42         | Not Reported        | <a href="#">[1]</a> <a href="#">[4]</a>                     |

- Note: Mice treated with **Panaxydol** orally at doses up to 300 mg/kg showed no abnormal clinical symptoms or signs of toxicity[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#).

## Table 2: Panaxydol Dosage in Murine Disease Models

This table details the dosages and administration routes used to evaluate the efficacy of **Panaxydol** in specific disease models.

| Disease Model                    | Mouse Strain  | Administration Route | Dosage (mg/kg/day) | Key Findings                                                                                                          | Source              |
|----------------------------------|---------------|----------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------|---------------------|
| DSS-Induced Colitis              | Not Specified | Oral Gavage          | 0.01, 0.1, 0.5, 1  | Effectively treats colitis by reducing inflammation and COX-2 expression.<br><a href="#">[5]</a>                      | <a href="#">[5]</a> |
| Cisplatin-Induced Nephrotoxicity | C57BL/6       | Oral Gavage          | 10, 50             | Attenuated body weight loss and significantly decreased serum creatinine and BUN levels. <a href="#">[6]</a>          | <a href="#">[6]</a> |
| Acute Lung Injury (LPS-Induced)  | Not Specified | Not Specified        | Not Specified      | Protected mice against ALI by ameliorating lung pathological changes, edema, and inflammation.<br><a href="#">[7]</a> | <a href="#">[7]</a> |
| Cancer (Syngeneic & Xenogeneic)  | Not Specified | Not Specified        | Not Specified      | Suppresses in vivo tumor growth. <a href="#">[8]</a>                                                                  | <a href="#">[8]</a> |

## Experimental Protocols

The following are detailed methodologies derived from the cited literature for key experiments involving **Panaxydol** in mice.

## Protocol: Pharmacokinetic Analysis in CD-1 Mice[1][4]

Objective: To determine the pharmacokinetic profile of **Panaxydol** following IV and PO administration.

### Materials:

- CD-1 mice
- **Panaxydol**
- Vehicle for suspension/dissolution
- IV administration: Tail vein injection equipment
- PO administration: Oral gavage needles
- Blood collection supplies (e.g., saphenous vein lancets, micro-hematocrit tubes)
- LC-MS/MS system

### Procedure:

- Animal Dosing:
  - Divide mice (n=3 per group) into IV and PO administration groups.
  - For IV administration, inject a single dose of 5 mg/kg **Panaxydol** via the tail vein[1].
  - For PO administration, deliver a single dose of 20, 100, 200, or 300 mg/kg using a gavage needle[1].
- Serial Blood Sampling:
  - Collect serial blood samples (30-50 µL) from the saphenous vein at the following time points post-dosing: 5, 15, and 30 minutes, and 1, 2, 4, 6, 8, and 24 hours[1].

- Tissue Collection (Optional):
  - At the end of the study (e.g., 2 hours post-treatment), euthanize mice and harvest tissues of interest (e.g., colon)[1]. The highest concentration in colon tissue was observed 2 hours after a 20 mg/kg oral dose[1][2].
- Sample Processing and Storage:
  - Process blood to separate plasma.
  - Store all plasma and tissue samples at -70°C until analysis[1].
- Analysis:
  - Measure **Panaxyadol** concentrations in plasma and tissue homogenates using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method[1][3].
  - Calculate pharmacokinetic parameters (e.g., half-life, Cmax, AUC) using non-compartmental analysis[1][2].

## Protocol: Efficacy in DSS-Induced Colitis Model[5]

Objective: To evaluate the therapeutic efficacy of **Panaxyadol** in a dextran sulfate sodium (DSS)-induced colitis mouse model.

### Materials:

- Mice (strain as required by study design)
- Dextran Sulfate Sodium (DSS), 2% solution in drinking water
- **Panaxyadol**, diluted in sterile double-distilled water (ddH<sub>2</sub>O)
- Oral gavage needles
- Equipment for monitoring body weight, stool consistency, and blood in stool (e.g., Hemoccult test)
- Histology and immunohistochemistry supplies

**Procedure:**

- Induction of Colitis:
  - Provide mice with 2% DSS in their drinking water for 14 days to induce colitis[5].
- Treatment Protocol:
  - Beginning on day 7 of DSS administration, divide mice into treatment groups[5].
  - Administer **Panaxydol** once daily via oral gavage at doses of 0.01, 0.1, 0.5, and 1 mg/kg[5].
  - Administer the vehicle (ddH<sub>2</sub>O) to the control group via oral gavage[5].
- Monitoring and Assessment:
  - Monitor the weight of the mice daily throughout the experiment[5].
  - Calculate a Clinical Disease Index (CDI) based on weight loss, stool consistency, and presence of blood in the stool[5].
- Endpoint Analysis:
  - On day 14, sacrifice the mice and harvest their colons[5].
  - Measure colon length as an indicator of inflammation.
  - Process colon tissue for histological analysis (H&E staining) to score inflammation and for immunohistochemistry to assess biomarkers like COX-2 expression[5].

## Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental processes and molecular mechanisms of **Panaxydol**.

## Experimental Workflow for Panaxydol Pharmacokinetics in Mice

[Click to download full resolution via product page](#)

Caption: Workflow for murine pharmacokinetic studies of **Panaxydol**.

## Panaxydol Mechanism in DSS-Induced Colitis

[Click to download full resolution via product page](#)

Caption: **Panaxydol** targets macrophages to suppress DSS-induced colitis.

## Panaxydol-Induced Apoptosis in Cancer Cells

[Click to download full resolution via product page](#)

Caption: **Panaxydol** induces apoptosis via EGFR activation and ER stress.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panaxynol in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Panaxynol's Pharmacokinetic Properties and Its Mechanism of Action in " by Hossam Sami Tashkandi [scholarcommons.sc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Panaxynol Isolated from Panax vietnamensis against Cisplatin-Induced Renal Damage: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panaxydol attenuates ferroptosis against LPS-induced acute lung injury in mice by Keap1-Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Panaxydol, a component of Panax ginseng, induces apoptosis in cancer cells through EGFR activation and ER stress and inhibits tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Panaxydol Dosage and Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150440#panaxydol-dosage-and-administration-routes-in-mice>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)